molecular formula C9H9NO2 B1293680 4-Hydroxy-3-methoxyphenylacetonitrile CAS No. 4468-59-1

4-Hydroxy-3-methoxyphenylacetonitrile

Cat. No. B1293680
CAS RN: 4468-59-1
M. Wt: 163.17 g/mol
InChI Key: SDVYWMWQCJEYTC-UHFFFAOYSA-N
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Patent
US03983160

Procedure details

185g of 3-methoxy-4-hydroxybenzyl alcohol are dissolved in 1,250 ml of DMSO and 35g of anhydrous hydrocyanic acid are passed in over the course of 1 hour at 125°C. The mixture is then stirred for a further 2 hours, and worked up as indicated above. The yield was 160.5g (82% of theory).
[Compound]
Name
185g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
35g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
160.5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[CH2:6]O.[CH:12]#[N:13]>CS(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][C:12]#[N:13])[CH:8]=[CH:9][C:10]=1[OH:11]

Inputs

Step One
Name
185g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CO)C=CC1O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
35g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#N
Step Four
Name
160.5g
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are passed in over the course of 1 hour at 125°C
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C=C(C=CC1O)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.